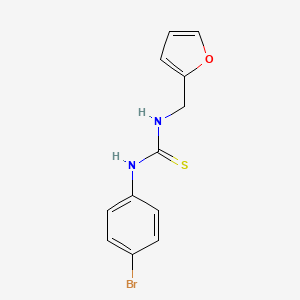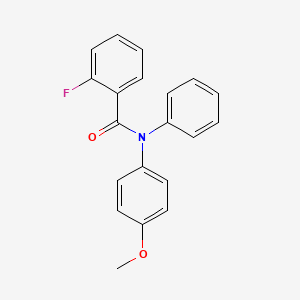![molecular formula C16H12N4OS B5704459 N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B5704459.png)
N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide, also known as CP-690,550, is a small molecule drug that is currently being studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
Mécanisme D'action
N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide is a selective inhibitor of JAK3, which is primarily expressed in immune cells. By inhibiting JAK3, this compound blocks the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in the activation and proliferation of immune cells. This results in the suppression of the immune response and the reduction of inflammation.
Biochemical and Physiological Effects
This compound has been shown to reduce inflammation and improve disease activity in animal models of autoimmune diseases. In clinical trials, this compound has been shown to be effective in the treatment of rheumatoid arthritis and psoriasis. This compound has also been shown to have a favorable safety profile, with the most common adverse events being infections and gastrointestinal disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified. It has a selective mechanism of action that targets immune cells, which makes it a promising candidate for the treatment of autoimmune diseases. However, this compound also has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy.
Orientations Futures
There are several future directions for the study of N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide. One area of research is the development of new formulations that can improve the solubility and bioavailability of this compound. Another area of research is the identification of biomarkers that can predict the response to this compound in patients with autoimmune diseases. Additionally, there is a need for further studies to evaluate the long-term safety and efficacy of this compound in different patient populations. Finally, this compound may have potential applications in other autoimmune diseases beyond rheumatoid arthritis and psoriasis, which warrant further investigation.
Méthodes De Synthèse
The synthesis of N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide involves the reaction of 5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-amine with ethyl cyanoacetate in the presence of a base to form the intermediate product, which is then treated with acetic anhydride to yield this compound. The overall yield of the synthesis is approximately 30%.
Applications De Recherche Scientifique
N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide has been extensively studied for its potential use in the treatment of autoimmune diseases. In preclinical studies, this compound has been shown to inhibit the activity of Janus kinases (JAKs), which are involved in the signaling pathways of various cytokines that play a role in the pathogenesis of autoimmune diseases. This compound has also been shown to reduce inflammation and improve disease activity in animal models of autoimmune diseases.
Propriétés
IUPAC Name |
N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS/c1-9-12(8-17)22-16-13(9)15(18-10(2)21)19-14(20-16)11-6-4-3-5-7-11/h3-7H,1-2H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJRISIVNJBTPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)NC(=O)C)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5704385.png)

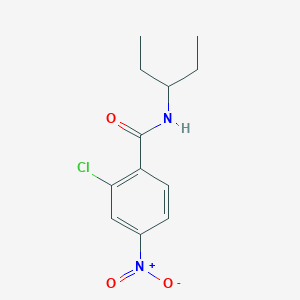
![1-[(2,4-dimethylphenoxy)acetyl]indoline](/img/structure/B5704406.png)
![2-chloro-N-{2-[(trifluoromethyl)thio]phenyl}benzamide](/img/structure/B5704407.png)

![5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid](/img/structure/B5704431.png)
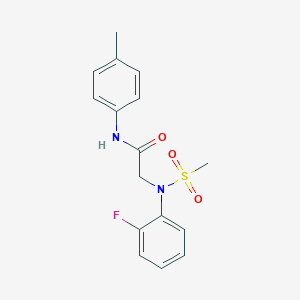
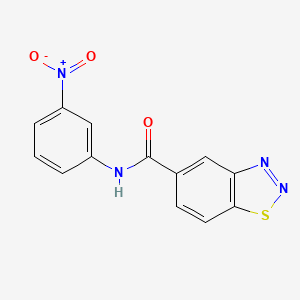
![N-(tert-butyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5704437.png)
